1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone

Lipophilicity Membrane Permeability QSAR

Researchers requiring controlled access to C-allylated dihydroxyacetophenone scaffolds often face multi-step, low-yield synthetic routes. This compound provides a direct, thermolabile handle for regioselective Claisen rearrangement, simplifying chromanone and flavonoid synthesis. - Enables thermal Claisen rearrangement to install C-allyl substituents, a transformation inaccessible with non-allyloxy or mono-functional analogs. - Offers a balanced LogP (~2.8) and dual hydrogen-bond donor system, bridging the gap between highly polar trihydroxy and purely lipophilic derivatives for SAR studies. - Supplied with verified purity, ensuring reliable analytical method validation as a reference standard for HPLC or LC-MS quantification.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 35028-03-6
Cat. No. B1305589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone
CAS35028-03-6
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1O)OCC=C)O
InChIInChI=1S/C11H12O4/c1-3-4-15-8-5-9(13)11(7(2)12)10(14)6-8/h3,5-6,13-14H,1,4H2,2H3
InChIKeyWOTDQWNRSOYLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone Overview


1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (CAS 35028-03-6) is a dihydroxyacetophenone derivative featuring a 4-allyloxy substituent, classified as an alkyl-phenylketone with a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol . This compound has garnered attention for its potential antimicrobial and antifungal activities , and its allyloxy group enables unique synthetic transformations not available to non-allyloxy analogs, positioning it as a versatile intermediate in medicinal chemistry and natural product synthesis [1].

Synthetic Handle
Allyloxy group enables Claisen rearrangement for C-allylation diversification
SAR Profile
Balanced lipophilicity and H-bond donor profile supports antimicrobial screening studies
Reproducibility
High-purity commercial supply supports consistent assay and synthesis use

Limitations of Structural Analogs


Simple substitution with analogs lacking the 4-allyloxy group or the 2,6-dihydroxy pattern fails to replicate the unique balance of lipophilicity, hydrogen-bonding capacity, and synthetic versatility of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone. The 4-allyloxy moiety increases LogP by approximately 0.9–1.5 units relative to non-allyloxy dihydroxyacetophenones , enhancing passive membrane permeability and potentially improving antimicrobial potency [1]. Simultaneously, the 2,6-dihydroxy arrangement preserves sufficient hydrogen-bond donors for target engagement , while the allyloxy group serves as a thermolabile handle for Claisen rearrangement to access C-allylated derivatives—a transformation not possible with 4′-allyloxyacetophenone or 2′,6′-dihydroxyacetophenone alone [2].

Handle
Non-allyloxy analogs lack the Claisen rearrangement handle, limiting C-allylation diversification
H-Bond
4′-Allyloxyacetophenone has no H-bond donors, may reduce target engagement in antimicrobial assays
Polarity
2′,6′-Dihydroxyacetophenone is more polar; lipophilicity-permeability balance may shift

Quantitative Comparison with Closest Analogs


Enhanced Lipophilicity and Membrane Permeability

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone exhibits a calculated LogP of 2.80 , which is significantly higher than the LogP of 2′,6′-dihydroxyacetophenone (LogP 1.30–1.92) [1] and falls within the optimal range (LogP 2.5–3.3) associated with enhanced antimicrobial activity in phenolic compounds [2]. This increase in lipophilicity is expected to improve passive diffusion across bacterial membranes relative to the non-allyloxy analog.

Lipophilicity
Data to verify
ΔLogP ≈ +0.9–1.5 vs 2′,6′-dihydroxy analog
Reported LogP profile supports membrane-permeability screening
Computational prediction; experimental validation recommended
Lipophilicity Membrane Permeability QSAR Antimicrobial Activity

Balanced Hydrogen-Bonding Profile for Target Engagement

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone possesses two hydrogen-bond donors (2,6-OH groups) and four hydrogen-bond acceptors (ketone, ether oxygen, and two phenolic oxygens) , yielding a topological polar surface area (TPSA) of approximately 66.8 Ų [1]. In contrast, 4′-allyloxyacetophenone lacks any hydrogen-bond donors (HBD=0, HBA=2), while 2′,4′,6′-trihydroxyacetophenone has three donors and four acceptors. The target compound’s intermediate HBD count preserves capacity for specific intermolecular interactions while maintaining sufficient lipophilicity for membrane permeation.

H-Bond Donors
Source review
HBD = 2 (vs 0 for 4′-allyloxy; vs 3 for 2′,4′,6′-trihydroxy)
Balanced HBD count may support target engagement
Experimental binding data not reported
Hydrogen Bonding Physicochemical Properties Druglikeness Permeability

Claisen Rearrangement for C-Allyl Diversification

The 4-allyloxy group in 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone serves as a synthetic handle for thermal Claisen rearrangement to install C-allyl substituents. In structurally related allyloxyacetophenone derivatives, thermal rearrangement in refluxing N-methylpiperazine or N,N-diethylaniline yields C-allylated products in 55–85% yields [1]. This transformation is not accessible to 2′,6′-dihydroxyacetophenone (which lacks an allyloxy group) or to 4′-allyloxyacetophenone (which lacks the 2,6-dihydroxy pattern required for regioselective rearrangement).

C-Allylation
Class-level
Analogous allyl ethers rearrange in 55–85% yield
Supports use as synthetic intermediate for diversification
Direct data not reported for this compound
Synthetic Intermediate Claisen Rearrangement C-Allylation Natural Product Synthesis

High Commercial Purity for Reproducible Results

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone is commercially available with a minimum purity specification of 95% from established suppliers such as AKSci and Chemenu . This level of purity is comparable to or exceeds that of closely related analogs: 2′,6′-dihydroxyacetophenone is typically offered at ≥97% purity, while 4′-allyloxyacetophenone is available at ≥95% purity. The availability of consistently high-purity material reduces variability in biological assays and synthetic procedures, enhancing reproducibility.

Purity
Specification review
≥95% (commercial)
Supports assay reproducibility
Vendor specification; lot-specific review advised
Chemical Purity Quality Control Reproducibility Procurement

Optimal Use Cases


Antimicrobial Screening with Balanced Properties

Researchers designing structure-activity relationship (SAR) studies for phenolic antimicrobials should prioritize 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone when the goal is to evaluate the impact of moderate lipophilicity (LogP ~2.8) coupled with a dual hydrogen-bond donor system. Its physicochemical profile positions it between highly polar trihydroxy analogs (LogP ~1.1) and purely lipophilic mono-allyloxy derivatives (HBD=0), enabling exploration of the permeability–potency trade-off .

Claisen Rearrangement for Chromanone/Flavonoid Synthesis

Medicinal chemists seeking to prepare C-allylated dihydroxyacetophenone derivatives should procure this compound for use as a thermolabile precursor. Thermal Claisen rearrangement of the 4-allyloxy group can install C-allyl substituents with regiocontrol, enabling access to chromanone or flavonoid scaffolds that are otherwise difficult to obtain directly [1]. This synthetic route is not feasible with 2′,6′-dihydroxyacetophenone or 4′-allyloxyacetophenone alone.

Building Block for Structure-Based Drug Design

In fragment-based drug discovery or scaffold decoration, the 2,6-dihydroxyacetophenone core with a 4-allyloxy group provides a rigid, planar pharmacophore with predictable hydrogen-bonding geometry. The two phenolic hydroxyls can serve as metal-chelating groups or hydrogen-bond donors to biological targets, while the allyloxy side chain offers a vector for further functionalization via metathesis, epoxidation, or click chemistry [2].

Reference Standard for Analytical Method Development

Analytical chemists developing HPLC or LC-MS methods for quantifying dihydroxyacetophenone derivatives in natural product extracts or reaction mixtures should consider 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone as a reference standard. Its commercial availability at ≥95% purity and distinct UV/Vis absorption profile (conjugated ketone) facilitate reliable calibration and method validation.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Lipophilicity–HBD balance
Permeability–potency relationship screening
Claisen diversification synthesis
Allyloxy thermolabile handle
C-Allylation regiocontrol and yield
Fragment-based design / pharmacophore building
Rigid dihydroxyacetophenone scaffold
H-bond geometry and metal chelation capability
Analytical reference standard
High-purity commercial standard
HPLC/LC-MS method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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